Cas no 526-37-4 (2,6-Dihydroxy-4-methylbenzaldehyde)

2,6-Dihydroxy-4-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,2,6-dihydroxy-4-methyl-
- 2,6-DIHYDROXY-4-METHYLBENZALDEHYDE
- Atranol
- 2,6-dihydroxy-4-methyl-benzaldehyde
- p-Orsellinaldehyde
- 4-Methyl-γ-resorcylaldehyde
- Z1198164603
- CHEMBL223288
- Benzaldehyde, 2,6-dihydroxy-4-methyl-
- FT-0693051
- CS-0245956
- CHEBI:144118
- DTXSID10200574
- NS00134222
- SCHEMBL3185655
- Atranol, analytical reference material
- orcal
- EN300-314017
- 526-37-4
- AKOS006292139
- JASONGFGOLHLGB-UHFFFAOYSA-N
- 4-Methyl-2,6-dihydroxy-benzaldehyde
- 2,6-Dihydroxy-4-methylbenzaldehyde
-
- MDL: MFCD04117961
- インチ: InChI=1S/C8H8O3/c1-5-2-7(10)6(4-9)8(11)3-5/h2-4,10-11H,1H3
- InChIKey: JASONGFGOLHLGB-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)O)C=O)O
計算された属性
- せいみつぶんしりょう: 152.04700
- どういたいしつりょう: 152.047
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 密度みつど: 1.331
- ふってん: 248.3°Cat760mmHg
- フラッシュポイント: 118.2°C
- 屈折率: 1.648
- PSA: 57.53000
- LogP: 1.21870
2,6-Dihydroxy-4-methylbenzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H317-H319
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/38-43
- セキュリティの説明: 26-36/37
-
危険物標識:
- ちょぞうじょうけん:2-8°C
2,6-Dihydroxy-4-methylbenzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2,6-Dihydroxy-4-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D494613-50mg |
2,6-Dihydroxy-4-methylbenzaldehyde |
526-37-4 | 50mg |
$ 627.00 | 2023-09-07 | ||
TRC | D494613-10mg |
2,6-Dihydroxy-4-methylbenzaldehyde |
526-37-4 | 10mg |
$ 144.00 | 2023-09-07 | ||
Enamine | EN300-314017-1.0g |
2,6-dihydroxy-4-methylbenzaldehyde |
526-37-4 | 95.0% | 1.0g |
$1014.0 | 2025-03-19 | |
TRC | D494613-100mg |
2,6-Dihydroxy-4-methylbenzaldehyde |
526-37-4 | 100mg |
$ 1116.00 | 2023-09-07 | ||
1PlusChem | 1P00DILF-2.5g |
2,6-DIHYDROXY-4-METHYLBENZALDEHYDE |
526-37-4 | 95% | 2.5g |
$2519.00 | 2024-04-30 | |
A2B Chem LLC | AG29827-500mg |
2,6-Dihydroxy-4-methylbenzaldehyde |
526-37-4 | 95% | 500mg |
$868.00 | 2024-04-19 | |
1PlusChem | 1P00DILF-250mg |
2,6-DIHYDROXY-4-METHYLBENZALDEHYDE |
526-37-4 | 95% | 250mg |
$684.00 | 2024-04-30 | |
1PlusChem | 1P00DILF-1g |
2,6-DIHYDROXY-4-METHYLBENZALDEHYDE |
526-37-4 | 95% | 1g |
$1316.00 | 2024-04-30 | |
eNovation Chemicals LLC | K42976-50mg |
2,6-DIHYDROXY-4-METHYLBENZALDEHYDE |
526-37-4 | 95% | 50mg |
$275 | 2025-02-19 | |
eNovation Chemicals LLC | K42976-2g |
2,6-DIHYDROXY-4-METHYLBENZALDEHYDE |
526-37-4 | 95% | 2g |
$1085 | 2025-04-03 |
2,6-Dihydroxy-4-methylbenzaldehyde 関連文献
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Syed Ghulam Musharraf,Nayab Kanwal,Vinitha M. Thadhani,M. Iqbal Choudhary Anal. Methods 2015 7 6066
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2. 686. The application of the modified Gattermann reaction to methyl and ethyl orsellinateW. B. Whalley J. Chem. Soc. 1949 3278
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3. 329. New synthesis of fumigatin, spinulosin monomethyl ethers, and aurantiogliocladinT. R. Seshadri,G. B. Venkatasubramanian J. Chem. Soc. 1959 1660
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4. Chemistry of lichen constituents. Part III. Haemathamnolic acid: a new β-orcinol depside from Pertusaria rhodesiaca vainioS. H. Harper,R. M. Letcher J. Chem. Soc. C 1967 1603
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5. 328. A new synthesis of diploschistesic acidT. R. Seshadri,G. B. Venkatasubramanian J. Chem. Soc. 1959 1658
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6. Crown thioether chemistry of tin(IV): formation and crystal and molecular structures of 3SnCl4·2[9]aneS3 and 2SnCl4·[18]aneS6·MeCN ([9]aneS3= 1,4,7-trithiacyclononane; [18]aneS6= 1,4,7,10,13,16-hexathiacyclooctadecane)Gerald R. Willey,Adam Jarvis,Janet Palin,William Errington J. Chem. Soc. Dalton Trans. 1994 255
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Prateeksha,B. S. Paliya,R. Bajpai,V. Jadaun,J. Kumar,S. Kumar,D. K. Upreti,B. R. Singh,S. Nayaka,Y. Joshi,Brahma N. Singh RSC Adv. 2016 6 21672
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M. Pilar Gómez-Serranillos,Carlos Fernández-Moriano,Elena González-Burgos,Pradeep Kumar Divakar,Ana Crespo RSC Adv. 2014 4 59017
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Frank H. Curd,Alexander Robertson,Richard J. Stephenson J. Chem. Soc. 1933 130
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10. Chemistry of lichen constituents. Part III. Haemathamnolic acid: a new β-orcinol depside from Pertusaria rhodesiaca vainioS. H. Harper,R. M. Letcher J. Chem. Soc. C 1967 1603
2,6-Dihydroxy-4-methylbenzaldehydeに関する追加情報
2,6-Dihydroxy-4-methylbenzaldehyde: A Comprehensive Overview
2,6-Dihydroxy-4-methylbenzaldehyde, also known by its CAS number 526-37-4, is a fascinating organic compound with significant applications in various fields. This compound belongs to the class of aromatic aldehydes and is characterized by its unique structure, which includes a benzene ring substituted with hydroxyl groups at positions 2 and 6, and a methyl group at position 4. The presence of these functional groups imparts 2,6-dihydroxy-4-methylbenzaldehyde with distinctive chemical properties that make it valuable in both academic research and industrial applications.
The synthesis of 2,6-dihydroxy-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the oxidation of the corresponding alcohol derivative using oxidizing agents like potassium permanganate or other suitable reagents. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These developments highlight the importance of green chemistry principles in modern organic synthesis.
From a structural standpoint, 2,6-dihydroxy-4-methylbenzaldehyde exhibits a high degree of symmetry due to the placement of its substituents. The hydroxyl groups at positions 2 and 6 create a dihydroxylation pattern that influences the compound's reactivity and solubility properties. The methyl group at position 4 adds to the complexity of its electronic structure, making it an interesting subject for studies on molecular interactions and reactivity patterns.
Recent research has focused on the biological activity of 2,6-dihydroxy-4-methylbenzaldehyde, particularly its potential as an antioxidant and anti-inflammatory agent. Studies have shown that this compound exhibits significant radical-scavenging capabilities, which could be beneficial in the development of new pharmaceuticals or nutraceuticals. Additionally, its ability to inhibit certain enzymes associated with inflammatory pathways makes it a promising candidate for therapeutic applications.
In terms of industrial applications, 2,6-dihydroxy-4-methylbenzaldehyde finds use as an intermediate in the synthesis of more complex organic molecules. Its role as a building block in organic synthesis is underscored by its ability to undergo various reactions such as condensation, coupling, and cyclization. These reactions are pivotal in the production of fine chemicals, agrochemicals, and advanced materials.
The environmental impact of 2,6-dihydroxy-4-methylbenzaldehyde has also been a topic of interest. Researchers have investigated its biodegradation pathways under different environmental conditions to assess its safety for large-scale industrial use. Findings indicate that the compound undergoes rapid microbial degradation under aerobic conditions, reducing concerns about its persistence in natural ecosystems.
Looking ahead, the future of 2,6-dihydroxy-4-methylbenzaldehyde lies in exploring novel synthetic routes and expanding its application portfolio. The integration of computational chemistry tools with experimental studies is expected to accelerate the discovery of new uses for this compound. Furthermore, advancements in biotechnology may pave the way for bio-based production methods that are more sustainable than traditional chemical synthesis.
In conclusion, 2,6-dihydroxy-4-methylbenzaldehyde (CAS No: 526-37-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in both academic research and industrial processes. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in shaping the future of organic chemistry.
526-37-4 (2,6-Dihydroxy-4-methylbenzaldehyde) 関連製品
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